molecular formula C16H19NO5S B15470848 Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- CAS No. 52415-49-3

Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-

Cat. No.: B15470848
CAS No.: 52415-49-3
M. Wt: 337.4 g/mol
InChI Key: KXUWEOSKBPDHJR-UHFFFAOYSA-N
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Description

Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Biological Activity

Morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a complex organic compound that combines the morpholine structure with a benzopyran moiety. This unique combination contributes to its potential biological activities, which are of significant interest in medicinal chemistry. The benzopyran component is known for its presence in various natural products and pharmaceuticals, suggesting a range of possible therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C16H19NO5S\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{5}\text{S}

The morpholine ring provides unique chemical properties due to its nitrogen and oxygen heteroatoms, allowing for diverse interactions with biological targets. The sulfonyl group enhances solubility and stability, which are critical for biological activity.

Biological Activities

Research indicates that morpholine derivatives exhibit various pharmacological effects. The specific activities of morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- include:

  • Neuroprotective Effects : Morpholine derivatives have shown promise in modulating receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that these compounds can inhibit enzymes linked to the pathology of these diseases, including BACE-1 (beta-secretase 1) .
  • Antitumor Activity : The compound's interactions with cellular pathways involved in tumor growth have been explored. In vitro studies indicate that morpholine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
  • Anti-inflammatory Properties : Some morpholine derivatives exhibit anti-inflammatory effects by modulating immune response pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which morpholine, 4-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- exerts its biological effects are multifaceted:

  • Receptor Modulation : The compound interacts with various receptors in the central nervous system (CNS), affecting neurotransmitter release and receptor activation .
  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in disease processes, including those related to amyloid plaque formation in Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of morpholine derivatives:

StudyFocusFindings
Study 1Neurodegenerative DiseasesIdentified as BACE-1 inhibitors with potential for treating Alzheimer’s disease .
Study 2Cancer Cell ProliferationDemonstrated inhibition of tumor growth in vitro .
Study 3Inflammatory ResponseFound to modulate cytokine production in immune cells .

Synthesis and Derivative Development

Morpholine derivatives can be synthesized through various methods that enhance their biological activity. The synthesis often involves modifying the morpholine ring or the benzopyran moiety to optimize interactions with biological targets.

Properties

CAS No.

52415-49-3

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

4,5,7-trimethyl-8-morpholin-4-ylsulfonylchromen-2-one

InChI

InChI=1S/C16H19NO5S/c1-10-8-12(3)16(15-14(10)11(2)9-13(18)22-15)23(19,20)17-4-6-21-7-5-17/h8-9H,4-7H2,1-3H3

InChI Key

KXUWEOSKBPDHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)N3CCOCC3)C

Origin of Product

United States

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